5-{4-[(4-butoxyphenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one
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Overview
Description
5-[4-(4-BUTOXYBENZOYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with the molecular formula C25H27ClN4O3 and a molecular weight of 466.95988 . This compound is part of the piperazine derivatives family, which are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 5-[4-(4-BUTOXYBENZOYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(4-BUTOXYBENZOYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its antibacterial and antifungal activities.
Medicine: This compound is being investigated for its potential anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(4-BUTOXYBENZOYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. It is known to interact with various receptors and enzymes, modulating their activity. The piperazine moiety in the compound is particularly important for its binding affinity to these targets .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant Compared to these compounds, 5-[4-(4-BUTOXYBENZOYL)PIPERAZIN-1-YL]-4-CHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific structural features and the presence of the butoxybenzoyl group, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C25H27ClN4O3 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
5-[4-(4-butoxybenzoyl)piperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C25H27ClN4O3/c1-2-3-17-33-21-11-9-19(10-12-21)24(31)29-15-13-28(14-16-29)22-18-27-30(25(32)23(22)26)20-7-5-4-6-8-20/h4-12,18H,2-3,13-17H2,1H3 |
InChI Key |
NQELBDIIFYXORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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